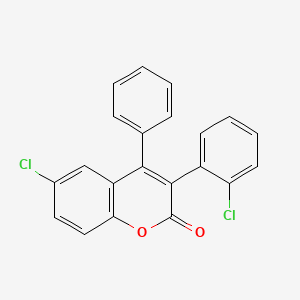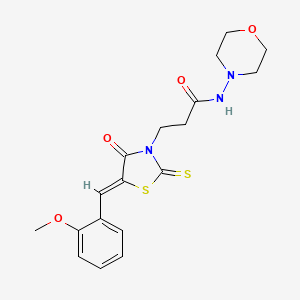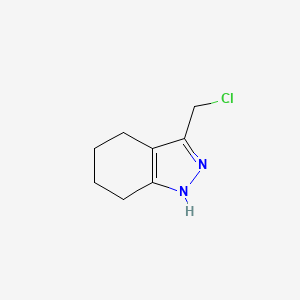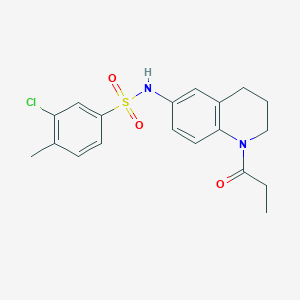
4-(5-Bromotiazol-2-il)piperidin-1-ilcarboxilato de tert-butilo
Descripción general
Descripción
Tert-butyl 4-(5-bromothiazol-2-yl)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C13H19BrN2O2S and a molecular weight of 347.27 g/mol This compound is characterized by the presence of a piperidine ring, a thiazole ring, and a tert-butyl ester group
Aplicaciones Científicas De Investigación
Tert-butyl 4-(5-bromothiazol-2-yl)piperidine-1-carboxylate has several applications in scientific research :
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Utilized in the development of new therapeutic agents, particularly in cancer research.
Industry: Employed in the synthesis of high-value compounds and materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-bromothiazol-2-yl)piperidine-1-carboxylate typically involves the bromination of tert-butyl 4-(thiazol-2-yl)piperidine-1-carboxylate. A common method includes the following steps:
Starting Material: tert-butyl 4-(thiazol-2-yl)piperidine-1-carboxylate.
Reagent: N-Bromosuccinimide (NBS).
Solvent: Acetonitrile.
Reaction Conditions: The mixture is stirred at room temperature for 14 hours and then heated at 50°C for 4 hours.
Workup: The reaction mixture is poured into a solution of sodium sulfite and sodium hydroxide, followed by extraction with ethyl acetate, drying over magnesium sulfate, and concentration in vacuo.
Industrial Production Methods
While specific industrial production methods for tert-butyl 4-(5-bromothiazol-2-yl)piperidine-1-carboxylate are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors and purification systems.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-(5-bromothiazol-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiazole ring can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the thiazole ring.
Oxidation Reactions: The thiazole ring can be oxidized under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (mCPBA).
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Reduction: De-brominated or partially reduced thiazole derivatives.
Oxidation: Oxidized thiazole derivatives with modified electronic properties.
Mecanismo De Acción
The exact mechanism of action for tert-butyl 4-(5-bromothiazol-2-yl)piperidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The bromine atom and thiazole ring may play crucial roles in binding to these targets and modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 4-(4-bromothiazol-2-yl)piperidine-1-carboxylate: Similar structure with a different substitution pattern on the thiazole ring.
Tert-butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate: Contains a thiophene ring instead of a thiazole ring.
Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: Features a bromophenyl group instead of a bromothiazole group.
Uniqueness
Tert-butyl 4-(5-bromothiazol-2-yl)piperidine-1-carboxylate is unique due to the specific positioning of the bromine atom on the thiazole ring, which can influence its reactivity and interactions with biological targets. This distinct structure allows for unique applications and potential advantages in various research and industrial contexts.
Propiedades
IUPAC Name |
tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2S/c1-13(2,3)18-12(17)16-6-4-9(5-7-16)11-15-8-10(14)19-11/h8-9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQABAIILWOQDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951259-16-8 | |
| Record name | tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({1-[(Oxan-4-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2482280.png)
![5-Methyl-4-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B2482281.png)
![(Z)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-(2,4-dichlorophenoxy)ethanimidamide](/img/structure/B2482282.png)
![N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,5-dimethylbenzamide](/img/structure/B2482283.png)
![1-[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2482284.png)


![methyl 4-{[(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetyl]amino}benzoate](/img/structure/B2482292.png)

![1,3,9-Trimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2482296.png)
![Methyl 7-(2-fluoro-4-iodo-anilino)-8-methyl-imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2482298.png)
![ethyl 4-oxo-5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2482300.png)
![3-(2-Chloro-5-methylsulfanylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2482301.png)
